3'-Sialyllactose 3'-Sialyllactose 3'-Sialyllactose belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. 3'-Sialyllactose is soluble (in water) and a moderately acidic compound (based on its pKa). 3'-Sialyllactose has been detected in multiple biofluids, such as urine and breast milk. Within the cell, 3'-sialyllactose is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 35890-38-1
VCID: VC21246418
InChI: InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1
SMILES: CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O
Molecular Formula: C23H39NO19
Molecular Weight: 633.6 g/mol

3'-Sialyllactose

CAS No.: 35890-38-1

Cat. No.: VC21246418

Molecular Formula: C23H39NO19

Molecular Weight: 633.6 g/mol

* For research use only. Not for human or veterinary use.

3'-Sialyllactose - 35890-38-1

Specification

Description 3'-Sialyllactose belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. 3'-Sialyllactose is soluble (in water) and a moderately acidic compound (based on its pKa). 3'-Sialyllactose has been detected in multiple biofluids, such as urine and breast milk. Within the cell, 3'-sialyllactose is primarily located in the cytoplasm.
CAS No. 35890-38-1
Molecular Formula C23H39NO19
Molecular Weight 633.6 g/mol
IUPAC Name (2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Standard InChI InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1
Standard InChI Key OIZGSVFYNBZVIK-FHHHURIISA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O
SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O
Canonical SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O

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